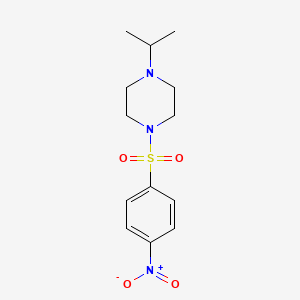

1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine is a versatile chemical compound widely used in scientific research. Its applications span across various fields, including drug discovery, organic synthesis, and medicinal chemistry. The compound’s unique properties make it an invaluable tool for researchers exploring innovative avenues for advancements in these fields.

准备方法

The synthesis of 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine typically involves a multi-step process. The general synthetic route includes the following steps:

Sulfonylation: The attachment of a sulfonyl group to the nitrophenyl ring.

Piperazine Formation: The formation of the piperazine ring structure.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

化学反应分析

Sulfonylation of Piperazine Derivatives

The compound is synthesized via a two-step process involving sulfonylation followed by alkylation. A representative synthesis involves:

- Sulfonylation : Reaction of piperazine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., NaH in DMF) to form 1-(4-nitrophenyl)sulfonylpiperazine .

- Alkylation : Introduction of the isopropyl group using isopropyl iodide or bromide in the presence of a base (e.g., DIPEA or Na2CO3) .

Nucleophilic Substitution Reactions

The sulfonyl group activates the aromatic ring for electrophilic substitution, but the nitro group directs further reactions to specific positions. Key observations:

- Nitro Group Stability : The nitro group remains intact under mild acidic/basic conditions but can be reduced to an amine using catalytic hydrogenation (H₂/Pd-C) .

- Piperazine Reactivity : The secondary amine in piperazine participates in alkylation, acylation, and cross-coupling reactions .

Alkylation and Acylation

The isopropyl group and sulfonamide nitrogen serve as sites for further modifications:

- Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) in THF yields N-acylated derivatives .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic substituents .

Table 2: Functionalization Reactions

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Acylation | Acetyl chloride, DIPEA | THF, RT, 12h | N-Acetyl derivative | 65% |

| Reductive Amination | Benzaldehyde, NaBH3CN | MeOH, RT | N-Benzyl derivative | 55% |

Ring-Opening and Cyclization

Under strong acidic conditions (e.g., H₂SO₄), the piperazine ring can undergo ring-opening to form linear diamines, which cyclize to yield quinoxaline derivatives .

Sulfonylation Mechanism

The reaction proceeds via nucleophilic attack of piperazine on the electrophilic sulfur in 4-nitrobenzenesulfonyl chloride, facilitated by a base (NaH) to deprotonate the amine :Piperazine+ArSO2ClNaHArSO2−Piperazine+HCl

Alkylation Kinetics

Alkylation at the piperazine nitrogen follows second-order kinetics, with rate constants influenced by solvent polarity (DMF > THF) .

Stability and Degradation

科学研究应用

1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine is a chemical compound with diverse applications in scientific research, including drug discovery, organic synthesis, and medicinal chemistry. It is used as a building block in organic synthesis and as a reagent in chemical reactions. It is also employed in the study of biological pathways and mechanisms and is investigated for potential therapeutic properties and as a precursor in drug development. Additionally, it is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets and pathways. The compound binds to and modulates the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and biochemical pathways.

Case Studies and Research Findings

- Radiation-Induced Toxicity Mitigation: 1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine (Compound #5) has been shown to mitigate radiation-induced normal tissue toxicity in the brains of mice . Compound #5 treatment significantly increased the number of neural stem/progenitor cells after brain irradiation in female animals and inhibited radiation-induced microglia activation and expression of the pro-inflammatory cytokine interleukin-6 . Behavioral testing revealed that treatment with Compound #5 after radiotherapy successfully mitigates radiation-induced decline in motor, sensory, and memory function of the brain . In mouse models of glioblastoma, Compound #5 showed no toxicity and did not interfere with the growth-delaying effects of radiation .

- Protection of Neural Stem/Progenitor Cells: Compound #5 preserves the neural stem/progenitor cell population, inhibits microglia activation, mitigates radiation-induced neuroinflammation, and prevents radiation-induced cognitive impairment in mice when administered after cranial irradiation .

Table of Applications

作用机制

The mechanism of action of 1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. This modulation can lead to changes in cellular processes and biochemical pathways, contributing to its diverse applications in research.

相似化合物的比较

1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine can be compared with other similar compounds, such as:

1-(4-Nitrophenyl)sulfonyl-4-methylpiperazine: Similar structure but with a methyl group instead of a propan-2-yl group.

1-(4-Nitrophenyl)sulfonyl-4-ethylpiperazine: Similar structure but with an ethyl group instead of a propan-2-yl group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

生物活性

1-(4-Nitrophenyl)sulfonyl-4-propan-2-ylpiperazine is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a nitrophenyl sulfonyl group. Its molecular formula is C15H18N4O4S . The compound's structure allows for various chemical interactions, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, which prevents substrate binding and catalysis. This property is significant in designing inhibitors for therapeutic purposes.

- Receptor Modulation : It acts as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects in various diseases .

- Protein Interaction : The compound alters protein conformation and function, impacting biological pathways .

Antimicrobial Properties

Research indicates that derivatives of 1-(4-Nitrophenyl)sulfonyl-piperazines exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively target bacterial and fungal infections .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by altering mitochondrial membrane potential and triggering cell death pathways .

Neuroprotective Effects

Preliminary research suggests potential neuroprotective effects, particularly through modulation of neurotransmitter systems. Compounds with similar structures have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase .

Research Findings and Case Studies

属性

IUPAC Name |

1-(4-nitrophenyl)sulfonyl-4-propan-2-ylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-11(2)14-7-9-15(10-8-14)21(19,20)13-5-3-12(4-6-13)16(17)18/h3-6,11H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENONYOEPNGZKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。